

# Propyl Phenylacetate: Application Notes and Protocols for Flavor Formulation

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## Compound of Interest

Compound Name: *Propyl phenylacetate*

Cat. No.: *B1585323*

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## Introduction

**Propyl phenylacetate** is a flavoring substance valued for its characteristic sweet, honey-like aroma with floral and fruity nuances, often described as having notes of rose and apricot.<sup>[1][2]</sup> As a Generally Recognized as Safe (GRAS) substance, it is utilized in the food industry to impart or modify flavors in a variety of products.<sup>[3][4]</sup> This document provides detailed application notes and experimental protocols for the effective use and analysis of **propyl phenylacetate** in flavor development and food science research.

Chemical Profile:

Property	Value	Reference
IUPAC Name	propyl 2-phenylacetate	
Synonyms	Propyl alpha-toluate, Benzeneacetic acid, propyl ester	[5][6]
CAS Number	4606-15-9	[6]
FEMA Number	2955	[3][7]
JECFA Number	1010	[5][8]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>2</sub>	
Molecular Weight	178.23 g/mol	[9]
Appearance	Colorless liquid	[2][8]
Odor/Flavor Profile	Sweet, honey, floral, apricot, rose	[1][2]

## Regulatory and Safety Information

**Propyl phenylacetate** has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is considered to present "no safety concern at current levels of intake when used as a flavouring agent." [5] It is listed by the Flavor and Extract Manufacturers Association (FEMA) as a GRAS substance. [3]

Toxicological Data (Read-Across Approach):

Specific acute oral toxicity data for **propyl phenylacetate** is not readily available. Therefore, data from structurally similar phenylacetate esters are provided for a conservative estimation of toxicity.

Compound	LD <sub>50</sub> (Oral, Rat)	Reference
Methyl Phenylacetate	2550 mg/kg	[10]
Ethyl Phenylacetate	3300 mg/kg	[1]

Based on this data, **propyl phenylacetate** is expected to have a low order of acute toxicity.

## Application in Flavor Formulations

**Propyl phenylacetate** is a versatile ingredient in flavor creation, contributing to a wide range of profiles. Its primary applications are in fruit, honey, and floral flavors.

Recommended Use Levels:

The following are suggested starting points for the use of **propyl phenylacetate** in various food and beverage applications. Sensory evaluation should be performed to determine the optimal level for a specific product matrix.

Food Category	Typical Use Level (ppm)
Beverages (non-alcoholic)	1.0
Ice Cream, Ices	1.5
Candy	2.7
Baked Goods	5.0
Gelatins, Puddings	0.2 - 0.5
Chewing Gum	8.0

Source: Adapted from FEMA, 1965.[3] More recent typical use levels may vary and should be determined through sensory testing.

Flavor Profile Contribution:

- Low Concentrations (sub-ppm to 1 ppm): Enhances sweetness and provides a subtle honey-floral background note.
- Medium Concentrations (1-5 ppm): The characteristic honey and apricot notes become more prominent, adding complexity to fruit and floral flavors.
- High Concentrations (>5 ppm): Can become overly sweet and cloying, potentially imparting a fermented or balsamic off-note.[1]

## Stability and Handling

Stability:

**Propyl phenylacetate**, like many esters, can be susceptible to hydrolysis under certain conditions, which can impact the flavor profile of the final product.

Condition	Stability Profile
pH	More stable in neutral to slightly acidic conditions. Hydrolysis can be accelerated in strongly acidic or alkaline environments. <a href="#">[1]</a>
Temperature	Generally stable at typical processing temperatures. Prolonged exposure to high temperatures can lead to degradation. <a href="#">[11]</a>
Light	Should be protected from direct light to prevent potential degradation.

Handling and Storage:

- Store in a cool, dry, well-ventilated area.
- Keep containers tightly closed.
- Protect from light and moisture.
- Incompatible with strong oxidizing agents and strong bases.[\[1\]](#)

## Experimental Protocols

### Protocol for Sensory Evaluation: Triangle Test

This protocol is designed to determine if a sensory difference exists between two samples, for example, a product with and without the addition of **propyl phenylacetate**.

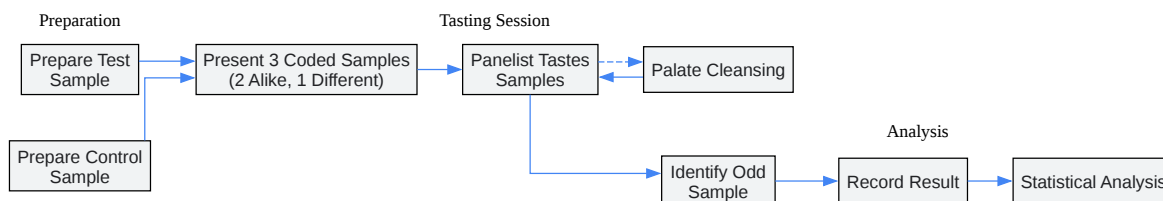
Objective: To determine if a perceptible sensory difference exists between a control sample and a sample containing **propyl phenylacetate**.

#### Materials:

- Control sample (e.g., unflavored beverage, sugar solution).
- Test sample (control sample with a specified concentration of **propyl phenylacetate**).
- Identical, odor-free tasting cups, coded with random three-digit numbers.
- Palate cleansers (e.g., unsalted crackers, room temperature water).
- Ballots for recording results.
- A panel of at least 20-30 trained or consumer panelists.

#### Procedure:

- Sample Preparation: Prepare the control and test samples. The concentration of **propyl phenylacetate** in the test sample should be relevant to the intended application.
- Coding and Presentation: For each panelist, present three coded samples: two of one type and one of the other (e.g., two controls and one test, or one control and two tests). The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[12]
- Instructions to Panelists:
  - Instruct panelists to taste the samples from left to right.
  - Advise them to cleanse their palate with water and/or an unsalted cracker between samples.
  - Ask them to identify the sample that is different from the other two.
- Data Collection: Panelists record their choice on the ballot.
- Data Analysis: The number of correct identifications is tallied. Statistical tables for the triangle test are used to determine if the number of correct responses is statistically significant at a chosen confidence level (typically  $p < 0.05$ ).



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Workflow for a Triangle Test Sensory Evaluation.

## Protocol for GC-MS Analysis of Propyl Phenylacetate in a Beverage Matrix

This protocol outlines a method for the quantification of **propyl phenylacetate** in a liquid matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To quantify the concentration of **propyl phenylacetate** in a beverage sample.

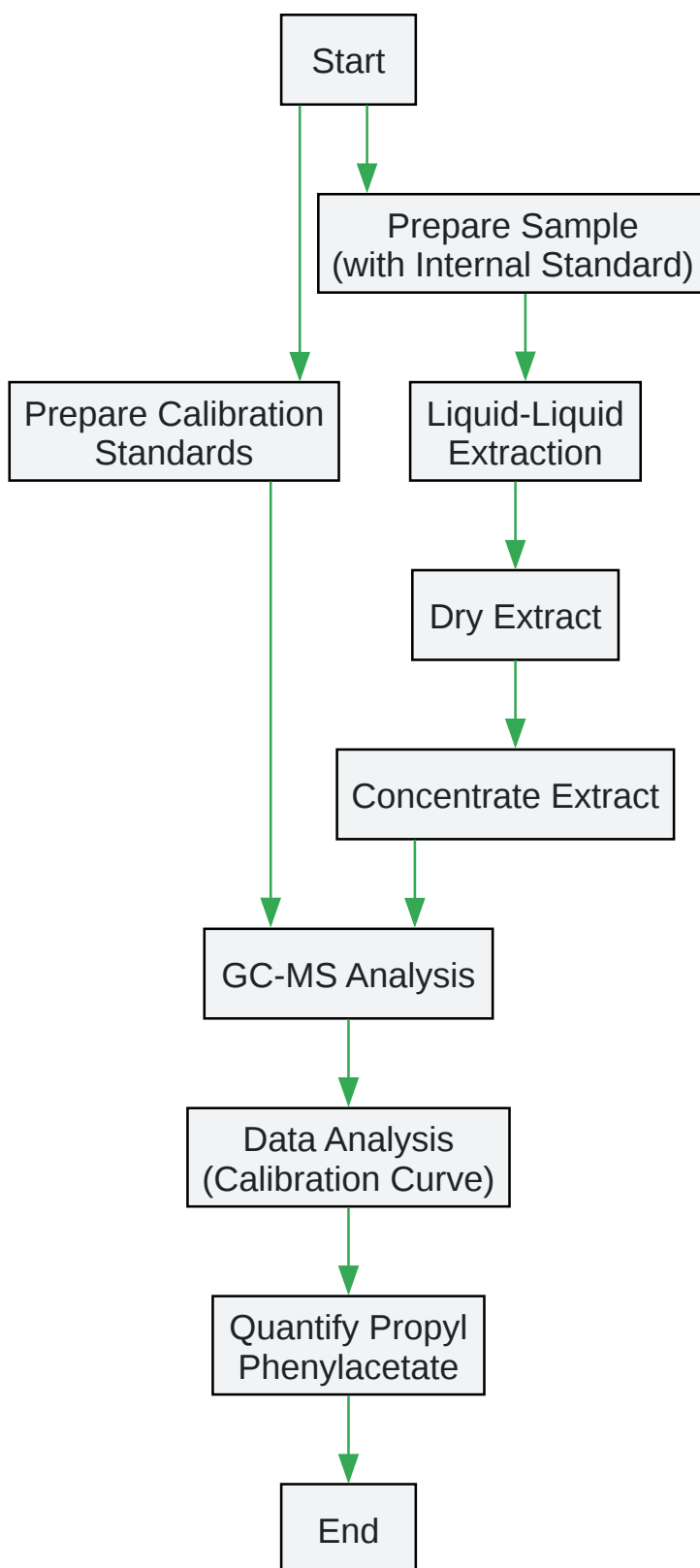
Materials and Reagents:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- GC column suitable for flavor analysis (e.g., DB-5ms, HP-5ms, or equivalent).
- **Propyl phenylacetate** standard (high purity).
- Internal standard (e.g., methyl nonanoate or other suitable compound not present in the sample).
- Solvent for extraction (e.g., dichloromethane, hexane).
- Anhydrous sodium sulfate.

- Vials, pipettes, and other standard laboratory glassware.

#### Procedure:

- Standard Preparation: Prepare a stock solution of **propyl phenylacetate** in the chosen solvent. From this stock, prepare a series of calibration standards at different concentrations, each containing a fixed concentration of the internal standard.
- Sample Preparation (Liquid-Liquid Extraction): a. To a known volume of the beverage sample (e.g., 10 mL), add a known amount of the internal standard. b. Add an equal volume of the extraction solvent. c. Shake vigorously for 2-3 minutes. d. Allow the layers to separate. e. Carefully collect the organic layer. f. Dry the organic extract by passing it through a small column of anhydrous sodium sulfate. g. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.
- GC-MS Analysis: a. Injection: Inject 1  $\mu\text{L}$  of the prepared standard or sample extract into the GC. b. GC Conditions (example):
  - Inlet Temperature: 250 °C
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes. c. MS Conditions (example):
  - Ion Source: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from  $m/z$  40 to 300.
  - Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for **propyl phenylacetate** include  $m/z$  91 (base peak), 107, and 178.
- Data Analysis: a. Identify the peaks for **propyl phenylacetate** and the internal standard based on their retention times and mass spectra. b. Generate a calibration curve by plotting the ratio of the peak area of **propyl phenylacetate** to the peak area of the internal standard against the concentration of the calibration standards. c. Calculate the concentration of **propyl phenylacetate** in the sample using the calibration curve.



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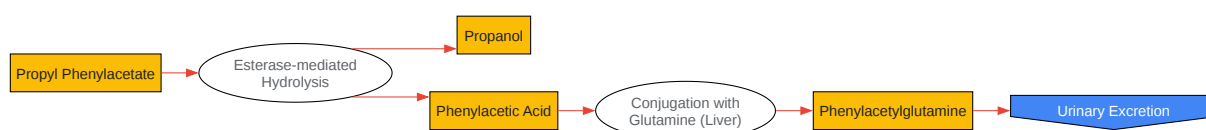
Workflow for GC-MS Quantification of **Propyl Phenylacetate**.



## Metabolic Pathway and Flavor Perception

### Metabolic Fate:

Upon oral ingestion, esters like **propyl phenylacetate** are likely to undergo hydrolysis in the gastrointestinal tract, catalyzed by esterase enzymes. This process breaks the ester down into its constituent alcohol (propanol) and carboxylic acid (phenylacetic acid).[13] Phenylacetic acid can then be further metabolized, primarily in the liver, through conjugation with glutamine to form phenylacetylglutamine, which is then excreted in the urine.



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### Simplified Metabolic Pathway of **Propyl Phenylacetate**.

### Flavor Perception:

The perception of **propyl phenylacetate**'s flavor is a complex process involving both taste and olfaction. As a volatile ester, its molecules are detected by olfactory receptors in the nasal cavity, contributing to its characteristic aroma. The overall flavor experience is a result of the integration of these olfactory signals with gustatory signals from the taste buds in the brain. The sweet and fruity notes are primarily perceived through olfaction.

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